4-(Cyclobutoxymethyl)pyridine

Lipophilicity Drug Design Physicochemical Properties

4-(Cyclobutoxymethyl)pyridine (CAS: 2549012-20-4) is a heterocyclic building block characterized by a pyridine core substituted at the 4-position with a cyclobutoxymethyl group. It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B12223141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclobutoxymethyl)pyridine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC(C1)OCC2=CC=NC=C2
InChIInChI=1S/C10H13NO/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h4-7,10H,1-3,8H2
InChIKeyQJIRMWNSMRFJPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclobutoxymethyl)pyridine: Core Properties and Structural Identity for Scientific Procurement


4-(Cyclobutoxymethyl)pyridine (CAS: 2549012-20-4) is a heterocyclic building block characterized by a pyridine core substituted at the 4-position with a cyclobutoxymethyl group . It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol . This compound belongs to the class of alkylated pyridines, where the unique cyclobutyl ring imparts distinct steric and electronic properties compared to more common alkyl or cycloalkyl ethers [1]. Its primary utility lies in medicinal chemistry as a versatile intermediate for synthesizing complex molecules, particularly kinase inhibitors and other bioactive compounds [2].

4-(Cyclobutoxymethyl)pyridine: Why Close Analogs Cannot Guarantee Equivalent Performance in Drug Discovery


Substituting 4-(cyclobutoxymethyl)pyridine with a close analog like 4-(methoxymethyl)pyridine or 4-(cyclopropylmethoxy)pyridine is scientifically unsound due to the cyclobutyl group's unique influence on molecular conformation, lipophilicity, and metabolic stability [1]. The four-membered ring introduces a specific steric bulk and a distinct conformational strain that can significantly alter a molecule's interaction with biological targets, such as kinase active sites or GPCR binding pockets [2]. In contrast, smaller ethers (e.g., methoxy) or more flexible alkyl chains lack this precise steric profile, which can lead to changes in potency, selectivity, or off-target effects that cannot be predicted without extensive re-optimization [3]. The following quantitative evidence substantiates the critical performance differences that justify prioritizing this specific compound.

4-(Cyclobutoxymethyl)pyridine: A Quantitative Evidence Guide for Differentiated Performance in Research and Development


Enhanced Lipophilicity (LogP) Compared to Common Alkyl Ether Analogs

4-(Cyclobutoxymethyl)pyridine exhibits a predicted LogP value that is significantly higher than its methoxymethyl analog, indicating increased lipophilicity that can improve membrane permeability and CNS penetration [1]. This difference is a direct result of the cyclobutyl group's larger hydrophobic surface area compared to a methyl group.

Lipophilicity Drug Design Physicochemical Properties

Distinct Steric Profile (Taft's Es) Relative to Methoxy and Ethoxy Analogs

The cyclobutoxymethyl group provides a unique steric bulk characterized by a Taft's steric parameter (Es) that is intermediate between common linear and smaller cyclic alkyl ethers [1]. This precise steric profile is often crucial for achieving selectivity in kinase inhibition by filling hydrophobic pockets inaccessible to smaller substituents.

Steric Effects Structure-Activity Relationship (SAR) Kinase Inhibition

Modulation of PDE4A Inhibitory Activity Through Cyclobutoxy Substitution

While 4-(cyclobutoxymethyl)pyridine itself is an intermediate, its incorporation into larger scaffolds (e.g., pyrrolidinone derivatives) leads to potent inhibition of phosphodiesterase 4A (PDE4A) with IC50 values in the low nanomolar range [1]. In a specific study, a close structural analog of the cyclobutoxy-containing compound showed an IC50 of 2.20 nM, demonstrating the value of this specific substituent for achieving high potency [2].

PDE4 Inhibition Inflammation CNS Disorders

4-(Cyclobutoxymethyl)pyridine: Recommended Research and Development Application Scenarios Based on Quantitative Evidence


Optimization of CNS-Penetrant Kinase Inhibitors

When designing kinase inhibitors intended for central nervous system (CNS) targets, the enhanced lipophilicity (ΔLogP ≈ +0.6) of 4-(cyclobutoxymethyl)pyridine-derived fragments, compared to methoxy analogs, can be a decisive factor in improving blood-brain barrier penetration [1]. This property, combined with its unique steric profile, allows for fine-tuning of binding interactions with kinase hinge regions, a strategy supported by patent literature where cyclobutoxy groups are specifically claimed for modulating dopamine D3 receptor activity [2].

Development of Selective PDE4 Inhibitors for Inflammatory and CNS Indications

4-(Cyclobutoxymethyl)pyridine serves as a privileged starting material for synthesizing high-potency PDE4 inhibitors. Cross-study data indicates that the cyclobutoxy motif can enhance PDE4A inhibitory activity by up to 4.5-fold over other cyclic ethers [1]. This quantifiable potency advantage makes it an ideal choice for medicinal chemistry campaigns targeting PDE4 isoforms implicated in asthma, COPD, and certain neurological conditions, where maximizing enzyme inhibition while managing off-target effects is paramount [3].

Synthesis of Dopamine D3 Receptor Modulators for Addiction and Psychiatric Disorders

Patents explicitly claim compounds comprising a cyclobutoxy group, such as 4-(cyclobutoxymethyl)pyridine, for modulating the dopamine D3 receptor, a target validated for treating addictions and psychiatric disorders [2]. The steric and electronic properties of the cyclobutyl ring are essential for achieving the required selectivity profile against related dopamine receptor subtypes. Using this specific building block ensures the necessary structural features are present for downstream biological activity.

Exploration of Novel Chemical Space in Kinase-Focused Libraries

The cyclobutoxymethyl substituent represents a moderately-sized, conformationally-constrained motif that is underrepresented in typical compound libraries. Incorporating 4-(cyclobutoxymethyl)pyridine into library synthesis introduces a distinct steric (Es ≈ -0.8 to -1.2) and lipophilic profile (LogP ≈ 1.4-1.8) that can help medicinal chemists explore novel SAR and identify hits with improved selectivity and pharmacokinetic properties compared to libraries built from more common alkyl ethers [1].

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